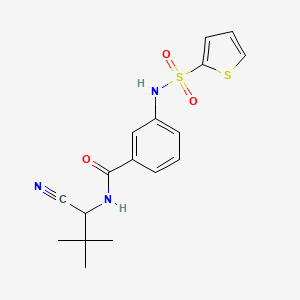
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in treating certain types of cancer and autoimmune diseases.
Mécanisme D'action
BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK by N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide leads to decreased B-cell activation and proliferation, and ultimately, apoptosis. This mechanism of action has been shown to be effective in treating certain types of cancer and autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has been shown to be effective in treating autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has also been shown to have a favorable safety profile, with minimal off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has been shown to have a favorable safety profile, which makes it an attractive candidate for clinical development. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life or improved bioavailability. Finally, the use of this compound in other disease indications, such as solid tumors or viral infections, may also be explored in future studies.
Méthodes De Synthèse
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide involves several steps, starting with the reaction between 3-amino-4-cyanobenzamide and 2-bromo-2,2-dimethylpropane. This is followed by a series of reactions involving thionyl chloride, thiophene-2-sulfonyl chloride, and triethylamine. The final step involves the addition of a sulfonamide group to the thiophene ring.
Applications De Recherche Scientifique
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has been extensively studied for its potential use in treating various diseases, including B-cell malignancies, autoimmune diseases, and graft-versus-host disease. In preclinical studies, this compound has been shown to be highly selective for BTK and to have potent activity against B-cell malignancies.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophen-2-ylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-17(2,3)14(11-18)19-16(21)12-6-4-7-13(10-12)20-25(22,23)15-8-5-9-24-15/h4-10,14,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYLDFBRPOJWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)
![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)


![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)
![3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2499580.png)

![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)


